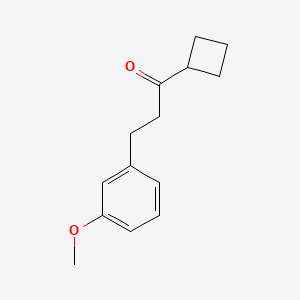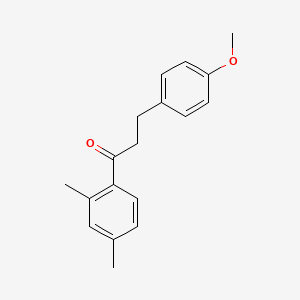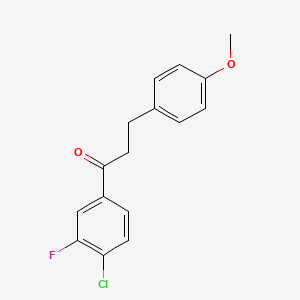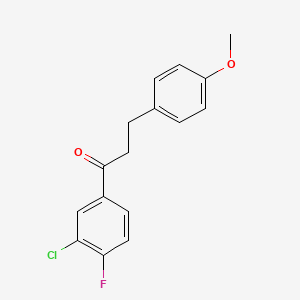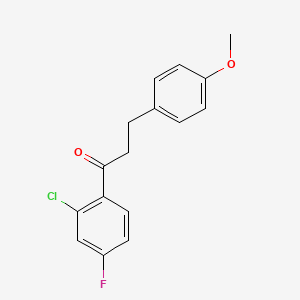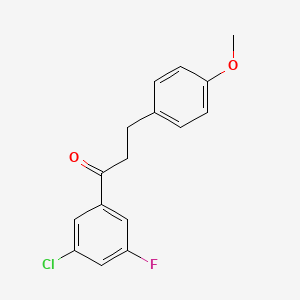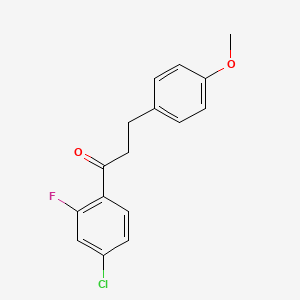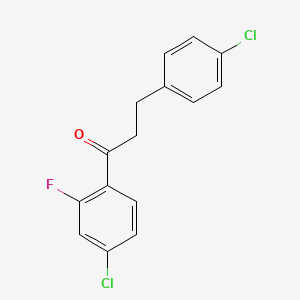
4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Satheeshkumar et al. (2017) describes the synthesis of compounds related to 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone using quantum chemical studies, which is crucial for understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).
- Structural Analysis : Investigations into the structures of related chloro and fluoro compounds, as reported by Oswald et al. (2005), provide insight into their crystallization behaviors at different temperatures and pressures, relevant for understanding the physical properties of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Oswald et al., 2005).
Chemical Reactions and Interactions
- Electrophilic Amination : Bombek et al. (2004) explored the electrophilic amination of fluoro and chlorophenols, shedding light on the chemical behavior of compounds like 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone under certain conditions (Bombek et al., 2004).
- Intermolecular Interactions : Research by Najiya et al. (2014) on a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, involves the analysis of molecular structure, vibrational frequencies, and intermolecular interactions, which are significant for understanding the behavior of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone in different environments (Najiya et al., 2014).
Applications in Material Science
- Polymer Synthesis : Ghassemi et al. (2004) discuss the synthesis of rigid-rod polymers using compounds like 4-chloro-4′-fluorobenzophenone, which is relevant to the synthesis and applications of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone in material science, particularly in the development of new polymeric materials (Ghassemi et al., 2004).
Environmental and Biological Studies
- Degradation Studies : Goskonda et al. (2002) examined the sonochemical degradation of organic pollutants including chloro and fluoro phenols. This research could inform the environmental impact and degradation pathways of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Goskonda et al., 2002).
- Biological Interaction Studies : The study by Tront et al. (2007) on the sequestration of halogenated phenols by aquatic plants provides a perspective on the biological interactions of similar compounds, which could be relevant for understanding the environmental behavior of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Tront et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQRBSPWUYZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644493 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone | |
CAS RN |
898788-37-9 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


